molecular formula C9H10O2 B1584986 2-Phenyl-1,3-dioxolane CAS No. 936-51-6

2-Phenyl-1,3-dioxolane

Cat. No. B1584986
CAS RN: 936-51-6
M. Wt: 150.17 g/mol
InChI Key: LYINTWKRUWVLBA-UHFFFAOYSA-N
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Patent
US05194472

Procedure details

A solution of 106.12 g (1.0 mol) of benzaldehyde, 74.48 g (1.2 mol) of ethylene glycol, 500 ml of toluene and a catalytic amount of p-toluenesulfonic acid was heated at reflux in a flask equipped with a Dean-Stark trap for 1 hour and 25 minutes. The solution was cooled, treated with K2CO3, filtered, and distilled to yield 122.9 g of product; bp=163°-5° C./mm.
Quantity
106.12 g
Type
reactant
Reaction Step One
Quantity
74.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9](O)[CH2:10][OH:11].C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1>[C:2]1([CH:1]2[O:11][CH2:10][CH2:9][O:8]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
106.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
74.48 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap for 1 hour and 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 122.9 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.